BDM31827

ADC Payload Design Maytansinoid SAR Hydrophobicity

DM3 is a semi-synthetic maytansinoid with a single methyl group adjacent to its sulfhydryl, placing its hydrophobicity and bystander killing profile between DM1 and DM4. This intermediate nature reduces off-target toxicity while maintaining efficacy in heterogeneous tumors. It is ideal for cleavable disulfide linker ADCs, non-internalizing targets, and SAR comparator studies. Procure high-purity DM3 to systematically evaluate incremental methyl substitution effects on aggregation, metabolite potency, and bystander activity.

Molecular Formula C37H52ClN3O10S
Molecular Weight 766.3 g/mol
Cat. No. B12508731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDM31827
Molecular FormulaC37H52ClN3O10S
Molecular Weight766.3 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)
InChIKeyLJFFDOBFKICLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maytansinoid DM3 (11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate: Chemical Identity and Procurement Baseline


Maytansinoid DM3 (CAS 796073-54-6, molecular formula C37H52ClN3O10S, molecular weight 766.3 g/mol) is a semi-synthetic derivative of the ansa macrolide maytansine, a potent microtubule-targeting agent originally isolated from *Maytenus* species [1]. It is classified as a thiol-containing maytansinoid payload designed for conjugation to monoclonal antibodies via reducible disulfide linkers, enabling targeted delivery in antibody-drug conjugate (ADC) platforms [2]. DM3 bears a single methyl group on the carbon adjacent to its sulfhydryl moiety, placing it structurally between DM1 (zero methyl groups) and DM4 (two methyl groups) in the clinical maytansinoid payload series .

Why Maytansinoid DM3 Cannot Be Generically Substituted with DM1 or DM4 in ADC Development


Despite sharing a conserved ansa macrolide core, maytansinoid payloads DM1, DM3, and DM4 are not interchangeable in ADC design. The number of methyl groups adjacent to the terminal sulfhydryl (zero, one, or two, respectively) directly governs the hydrophobicity of both the parent payload and its intracellular metabolites, thereby dictating membrane permeability, bystander killing efficiency, and the propensity for aggregation of the final antibody conjugate . Furthermore, the thiol group in DM3 enables conjugation through cleavable disulfide linkers, a distinct chemical requirement that precludes direct substitution with maytansine (lacking a thiol handle) or with payloads optimized for non-cleavable thioether chemistry [1]. These structural and physicochemical divergences translate into quantifiable differences in in vitro cytotoxicity, metabolite stability, and in vivo efficacy, mandating compound-specific selection based on the target biology and linker strategy of a given ADC program.

Quantitative Differentiation of Maytansinoid DM3 Against Closest Analogs: IC50, Structural Features, and Linker Compatibility


Maytansinoid DM3 Exhibits Intermediate Methyl Substitution Conferring a Distinct Hydrophobicity and Metabolite Profile Compared to DM1 and DM4

Structurally, DM3 is defined by a single methyl group on the carbon adjacent to its terminal sulfur atom, in contrast to DM1 (zero methyl groups) and DM4 (two methyl groups) . This substitution pattern is the primary determinant of payload hydrophobicity and membrane permeability. The methylated metabolites of DM4 (S-methyl-DM4) exhibit enhanced bystander killing due to increased membrane diffusion, whereas the lower hydrophobicity of DM1 metabolites limits this effect [1]. DM3, with its single methyl group, is positioned to provide a balanced hydrophobicity profile, potentially offering an intermediate level of bystander activity and reduced risk of non-specific aggregation in the ADC conjugate compared to the more hydrophobic DM4 [2].

ADC Payload Design Maytansinoid SAR Hydrophobicity

DM3-SMe Demonstrates Sub-Picomolar Potency Comparable to Other Maytansinoid Metabolites in Cell-Free Cytotoxicity Assays

DM3-SMe, the stable methylated metabolite of DM3, exhibits highly potent cytotoxic activity in vitro with a reported IC50 value of 0.0011 nM (1.1 pM) [1]. While direct comparative IC50 values for the parent DM3 are less frequently reported in public literature, the metabolite DM3-SMe serves as a reliable surrogate for payload potency due to the rapid intracellular methylation of thiol-containing maytansinoids [2]. The IC50 of DM3-SMe is comparable to those of DM1-SMe (0.003–0.01 nM) and S-methyl-DM4, confirming that all three payloads possess picomolar potency .

Cytotoxicity ADC Payload Potency In Vitro Pharmacology

Thiol Functionality in DM3 Enables Conjugation via Cleavable Disulfide Linkers and Has Been Validated with SSNPP Chemistry

DM3 possesses a terminal free thiol group that enables site-specific conjugation to antibodies through reducible disulfide bonds . This has been specifically validated in an ADC construct utilizing the heterobifunctional linker SSNPP (Sulfosuccinimidyl-N-succinimidyl-4-(5-nitro-2-pyridyldithio) pentanoate) to generate Anti-FGFR2/4 mAb-SSNPP-DM3 with a drug-to-antibody ratio (DAR) of 3-4 [1]. This is in contrast to maytansine itself, which lacks a thiol and cannot be directly conjugated, and offers a distinct intracellular release mechanism compared to non-cleavable thioether linkers used with some other payloads.

ADC Conjugation Linker Chemistry Cleavable Linkers

Preclinical Efficacy of DM3-Based ADCs Achieves Curative Outcomes in Non-Internalizing Xenograft Models

In a study of non-internalizing ADCs, 1959sss-DM3 conjugates demonstrated curative properties in tumor-bearing mice, achieving 100% tumor regression without significant toxicity [1]. Quantitative biodistribution confirmed preferential accumulation of 1959sss-DM3 around tumor cells [1]. This performance was comparable to that of a 1959sss-DM4 conjugate, indicating that both DM3 and DM4 are capable of mediating potent anti-tumor effects when conjugated to the same antibody with the same linker chemistry [1].

ADC Efficacy In Vivo Pharmacology Non-Internalizing ADC

Optimal Application Scenarios for Maytansinoid DM3 in Targeted Oncology Research and ADC Development


Development of Antibody-Drug Conjugates Targeting Solid Tumors with Heterogeneous Antigen Expression

DM3 is an ideal payload for ADCs targeting solid tumors where a balanced bystander killing effect is desired to eliminate neighboring antigen-negative tumor cells. Its intermediate hydrophobicity, conferred by a single methyl group on the carbon adjacent to its sulfhydryl moiety, may provide a favorable diffusion profile relative to the more hydrophobic DM4, potentially reducing off-target toxicity while maintaining efficacy against heterogeneous tumors [1].

Construction of Non-Internalizing Antibody-Drug Conjugates

DM3 has been successfully employed in the construction of non-internalizing ADCs that achieve curative outcomes in preclinical models [2]. The SSNPP-linked 1959sss-DM3 conjugate demonstrated 100% tumor regression without significant toxicity, highlighting DM3's suitability for targeting extracellular antigens or matrix components where internalization is limited or slow [2].

Benchmarking and Comparative Studies of Maytansinoid Payloads

As the intermediate member of the DM1-DM3-DM4 series, DM3 serves as an essential comparator in structure-activity relationship (SAR) studies aimed at understanding how incremental methyl substitution affects ADC aggregation, metabolite potency, and bystander killing . Procurement of high-purity DM3 enables systematic evaluation against DM1 (zero methyls) and DM4 (two methyls) in standardized linker and conjugation platforms.

Exploration of FGFR2/4-Positive Cancers Using DM3-Based Conjugates

An investigational ADC utilizing Anti-FGFR2/4 mAb conjugated to DM3 via an SSNPP linker (DAR 3-4) has been reported for potential application in breast, colorectal, and gastric cancers [3]. This establishes a direct precedent for the use of DM3 in targeted therapy against FGFR2/4-overexpressing malignancies, providing a validated starting point for further research and development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BDM31827

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.